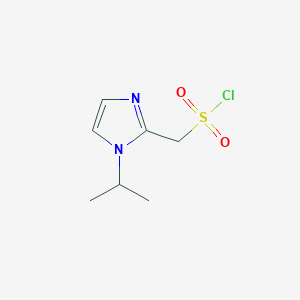

(1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC15776283

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClN2O2S |

|---|---|

| Molecular Weight | 222.69 g/mol |

| IUPAC Name | (1-propan-2-ylimidazol-2-yl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-3-9-7(10)5-13(8,11)12/h3-4,6H,5H2,1-2H3 |

| Standard InChI Key | SRRVMUVVMXJUFS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=CN=C1CS(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (1-isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride consists of an imidazole ring substituted at the 1-position with an isopropyl group (-CH(CH₃)₂) and at the 2-position with a methanesulfonyl chloride (-SO₂Cl) moiety. This configuration confers distinct electronic and steric properties:

-

Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

-

Isopropyl group: Introduces steric bulk, potentially influencing reaction kinetics and solubility.

-

Sulfonyl chloride group: A highly electrophilic site enabling nucleophilic substitution reactions.

Table 1: Predicted Physicochemical Properties

Synthetic Routes and Optimization

While direct literature on the synthesis of this compound is limited, methodologies for analogous sulfonyl chlorides provide a foundational framework.

General Synthesis Strategy

The compound is likely synthesized via sulfonation of a pre-functionalized imidazole precursor. A plausible route involves:

-

Preparation of (1-isopropyl-1H-imidazol-2-yl)methanol:

-

Alkylation of 2-imidazolecarbinol with isopropyl bromide under basic conditions.

-

-

Conversion to sulfonyl chloride:

Industrial-Scale Considerations

-

Solvent recovery: Distillation under reduced pressure (0.05–0.85 MPa) to reclaim THF or DCM .

-

Yield optimization: Molar ratios of 1:1.2 (alcohol:SOCl₂) and catalytic dimethylformamide (DMF) may enhance conversion .

Reactivity and Chemical Transformations

The sulfonyl chloride group’s electrophilicity drives diverse reactions:

Nucleophilic Substitution

-

With amines: Forms sulfonamides, critical in drug design (e.g., protease inhibitors):

-

With alcohols: Produces sulfonate esters, useful as alkylating agents.

Hydrolysis

In aqueous environments, the sulfonyl chloride hydrolyzes to the sulfonic acid:

Table 2: Comparative Reactivity of Sulfonyl Chloride Derivatives

| Compound | Reaction with Aniline (Rate Constant, k) | Hydrolysis Half-Life (pH 7) |

|---|---|---|

| Methanesulfonyl chloride | 1.0 (reference) | 2 hours |

| (1-Methylimidazol-5-yl)methanesulfonyl chloride | 0.8 | 1.5 hours |

| Target compound (predicted) | 0.6–0.7 | 1–2 hours |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume